(1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol
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Overview
Description
(1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C12H15BrFNO and a molecular weight of 288.16 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a pyrrolidine ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
The synthesis of (1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol involves several steps. One common method includes the reaction of 3-bromo-4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
(1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the compound to its corresponding alcohols or amines.
Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Scientific Research Applications
(1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Mechanism of Action
The mechanism of action of (1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in inhibiting protein arginine methyltransferase 5 (PRMT5), which is involved in various cellular processes such as RNA splicing and DNA repair .
Comparison with Similar Compounds
(1-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-yl)methanol can be compared with other similar compounds, such as:
(1-(3-Chloro-4-fluorobenzyl)pyrrolidin-3-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(1-(3-Bromo-4-methylbenzyl)pyrrolidin-3-yl)methanol: Similar structure but with a methyl group instead of fluorine.
(1-(3-Bromo-4-fluorobenzyl)piperidin-3-yl)methanol: Similar structure but with a piperidine ring instead of pyrrolidine.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and ring structure, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15BrFNO |
---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
[1-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H15BrFNO/c13-11-5-9(1-2-12(11)14)6-15-4-3-10(7-15)8-16/h1-2,5,10,16H,3-4,6-8H2 |
InChI Key |
FUUDHQFVPQYWMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CO)CC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
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